molecular formula C12H12S B2638796 1-Naphthalen-2-yl-ethanethiol CAS No. 100519-58-2

1-Naphthalen-2-yl-ethanethiol

Cat. No.: B2638796
CAS No.: 100519-58-2
M. Wt: 188.29
InChI Key: YTAMZLMXADCCGQ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-ethanethiol is an organic compound with the molecular formula C12H12S It is a thiol derivative of naphthalene, characterized by the presence of a sulfhydryl (-SH) group attached to an ethyl chain, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-yl-ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride, which is then treated with hydrogen sulfide to yield this compound. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification processes such as distillation and recrystallization are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-yl-ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthalen-2-yl-ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, such as oxidative stress response and signal transduction. The compound’s ability to donate electrons makes it a potential antioxidant, protecting cells from oxidative damage .

Comparison with Similar Compounds

    1-Naphthalen-2-yl-ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-Naphthylacetic acid: Precursor in the synthesis of 1-Naphthalen-2-yl-ethanethiol.

    Naphthalene: Parent compound with two fused benzene rings.

Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of the thiol group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemistry research .

Properties

IUPAC Name

1-naphthalen-2-ylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAMZLMXADCCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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